molecular formula C28H56N2O7Si3 B12389424 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12389424
M. Wt: 617.0 g/mol
InChI Key: MFONQURJGXWANN-QMMWFMTPSA-N
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Description

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs. This compound is characterized by its complex structure, which includes multiple tert-butyl(dimethyl)silyl groups and a pyrimidine-2,4-dione moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The protected intermediate is then subjected to glycosylation with a suitable pyrimidine derivative under acidic conditions to form the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential antiviral and anticancer activities.

    Medicine: Investigated as a potential therapeutic agent for the treatment of viral infections and cancer.

    Industry: Utilized in the development of novel pharmaceuticals and chemical probes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, thereby disrupting the replication process.

Comparison with Similar Compounds

  • **1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]cytosine
  • **1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]adenine

Uniqueness: The uniqueness of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione lies in its specific structure, which allows for selective targeting of nucleic acid synthesis enzymes. This specificity enhances its potential as a therapeutic agent with reduced off-target effects compared to other nucleoside analogs.

Properties

Molecular Formula

C28H56N2O7Si3

Molecular Weight

617.0 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H56N2O7Si3/c1-25(2,3)38(10,11)34-19-28(18-31)22(37-40(14,15)27(7,8)9)21(36-39(12,13)26(4,5)6)23(35-28)30-17-16-20(32)29-24(30)33/h16-17,21-23,31H,18-19H2,1-15H3,(H,29,32,33)/t21-,22?,23+,28+/m0/s1

InChI Key

MFONQURJGXWANN-QMMWFMTPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@]1(C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO

Origin of Product

United States

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